1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride is a heterocyclic compound belonging to the class of triazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1,2,3-triazoles with cyanoacetylation reagents, followed by cyclization to form the triazolopyridine core . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride can be compared with other similar compounds, such as:
1H-[1,2,3]triazolo[4,5-b]pyridine: Shares a similar core structure but lacks the amine group.
1H-[1,2,3]triazolo[4,5-b]pyridin-5-amine: Differs in the position of the amine group on the pyridine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1135069-15-6 |
---|---|
Molecular Formula |
C5H6ClN5 |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.